3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)6-3-1-5(14-6)2-4-7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZSXFNWSDLMTD-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of radical initiators to introduce the trifluoromethyl group into the desired position . This process often requires specific reaction conditions, such as the presence of a radical initiator and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow chemistry, which allows for the efficient and controlled introduction of the trifluoromethyl group. This method can be optimized for large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on:
- Oxolane ring modifications
- Substituent variations (e.g., trifluoromethyl, hydroxy, or aromatic groups)
- Stereochemical differences
Oxolane-Containing Propanoic Acid Derivatives
Key Observations :
- The trifluoromethyl group in the target compound increases lipophilicity compared to hydroxy-substituted analogs (e.g., 2-[5-(2-hydroxypropyl)oxolan-2-yl]propanoic acid) .
- Stereochemistry at the oxolane ring (e.g., 2S,5R vs. 2R,5S) significantly impacts binding affinity to biological targets, as seen in ChEBI-listed metabolites .
Trifluoromethyl-Substituted Propanoic Acids
Key Observations :
- The oxolane ring in the target compound may improve solubility in polar solvents compared to purely aromatic analogs .
Stereochemical Variants
Key Observations :
- Enantiomeric pairs (e.g., 2S,5R vs. 2R,5S) exhibit divergent biological activities due to stereospecific enzyme interactions .
Biological Activity
Overview
3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid (CAS No. 1989638-40-5) is a synthetic compound characterized by a trifluoromethyl group attached to an oxolane ring. This unique structure imparts distinctive chemical properties that are of significant interest in biological research and pharmaceutical applications.
The compound's molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is believed to involve interactions with specific molecular targets, particularly enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, which can modulate various biochemical processes. This modulation may result in inhibition or activation of specific pathways depending on the target molecule and the biological context.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar trifluoromethylated compounds can inhibit the growth of Gram-negative bacteria, including E. coli and Staphylococcus aureus . The exact activity of this compound against these pathogens remains to be thoroughly investigated.
Cytotoxicity and Antiproliferative Effects
Preliminary studies suggest potential antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this compound have demonstrated cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cells . Further research is needed to quantify these effects specifically for this compound.
Case Studies and Research Findings
-
Inhibition of Type III Secretion System (T3SS) :
A study explored the inhibition of T3SS in C. rodentium, a model for studying enteropathogenic E. coli infections. Compounds similar to this compound were shown to inhibit T3SS-mediated secretion at concentrations significantly impacting bacterial virulence . -
Screening Assays :
In a dissertation focused on screening assays for bacterial inhibitors, high concentrations of related compounds resulted in substantial inhibition of pathogenic secretion systems . This suggests that this compound may have similar applications in developing therapeutics against antibiotic-resistant bacteria.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]butanoic acid | Similar structure with different carbon chain length | Potential antimicrobial activity |
| 3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]pentanoic acid | Similar structure with extended carbon chain | Investigated for anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
